![molecular formula C13H9ClN4S B182985 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol CAS No. 74270-76-1](/img/structure/B182985.png)

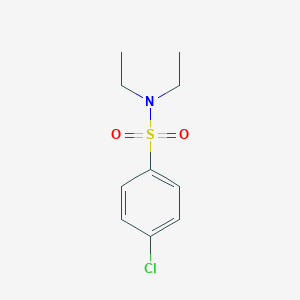

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

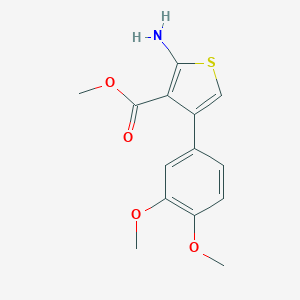

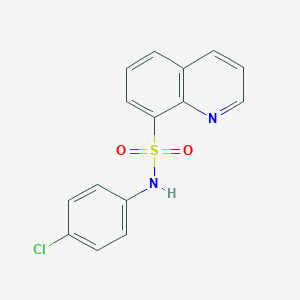

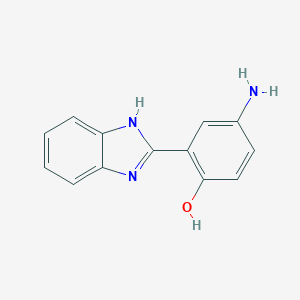

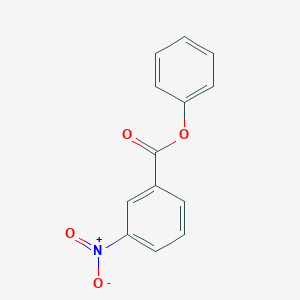

“4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” is a type of triazole derivative . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

Triazole derivatives can be synthesized by a cyclization reaction . The basic nucleus 4-amino-5-phenyl-1-4H-1,2,4-triazole-3-thiol was prepared by cyclization of potassium salt with hydrazine hydrate using water as solvent under reflux condition . This compound was then subjected to an addition reaction with different aldehydes to synthesize Schiff bases, which were cyclized by treating with thioglycolic acid to prepare the final compounds .科学研究应用

Antimicrobial Agent

1,2,4-Triazole derivatives have been recognized for their potent antimicrobial properties. The compound , with its N–C–S linkage, is part of a class of molecules that have been explored for their use as antimicrobial agents . The presence of the chlorophenyl and pyridinyl substituents could potentially enhance its interaction with microbial enzymes or receptors, leading to the inhibition of microbial growth.

Anticancer Activity

The structural framework of 1,2,4-triazoles allows for interactions with biological receptors through hydrogen bonding and dipole interactions, which is crucial in the design of anticancer drugs . The specific compound’s ability to interact with cancer cell receptors could be harnessed to induce apoptosis or inhibit cell proliferation in cancerous tissues.

Anti-inflammatory and Analgesic

Compounds containing the 1,2,4-triazole moiety have shown anti-inflammatory and analgesic activities . The compound’s structural features may contribute to its ability to modulate inflammatory pathways or interfere with pain signaling mechanisms, making it a candidate for the development of new anti-inflammatory and pain-relief medications.

Antioxidant Properties

The antioxidant potential of 1,2,4-triazole derivatives is another area of interest. The compound’s ability to scavenge free radicals or inhibit oxidative processes could be valuable in the treatment of diseases where oxidative stress plays a role .

Antiviral and Antitubercular Applications

Triazole derivatives have been explored for their antiviral and antitubercular activities. The compound’s structural adaptability allows it to be tailored for interaction with specific viral enzymes or tuberculosis-causing bacteria, offering a pathway for the development of targeted therapies .

Organocatalysis

In the field of chemistry, 1,2,4-triazole derivatives are known to act as organocatalysts. The compound’s unique structure could be utilized in catalyzing various organic reactions, potentially leading to more efficient synthesis of complex molecules .

Agrochemical Research

The triazole ring is a common feature in many agrochemicals due to its stability and biological activity. This compound could be investigated for its potential use in the development of new pesticides or herbicides .

Materials Science

Lastly, the compound’s inherent properties make it a candidate for research in materials science. Its robust structure could be incorporated into polymers or coatings, imparting desirable characteristics such as increased durability or resistance to degradation .

作用机制

Target of Action

The compound “4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol” belongs to the class of 1,2,4-triazoles, which are known for their multidirectional biological activity . They are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .

Mode of Action

1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the function of the target, often resulting in the inhibition of the target’s activity.

Biochemical Pathways

1,2,4-triazoles and their derivatives have been shown to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect a variety of biochemical pathways related to these activities.

Pharmacokinetics

For instance, low log P values (a measure of a compound’s lipophilicity) could result in bacterial cell wall impermeability, thus reflecting in lower antitubercular activity .

Result of Action

Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been shown to exhibit significant antibacterial activity , suggesting that they may inhibit the growth of bacteria at the molecular and cellular level.

属性

IUPAC Name |

4-(4-chlorophenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4S/c14-10-1-3-11(4-2-10)18-12(16-17-13(18)19)9-5-7-15-8-6-9/h1-8H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGWBZKHWBZRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NNC2=S)C3=CC=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359565 |

Source

|

| Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

74270-76-1 |

Source

|

| Record name | 4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Octadecylimino)methyl]phenol](/img/structure/B182903.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)